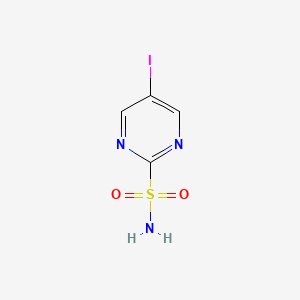

5-Iodopyrimidine-2-sulfonamide

Description

Historical Context and Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Compounds

The pyrimidine ring system is a cornerstone of bio-organic chemistry, with its history stretching back to the 19th century. researchgate.net As an aromatic heterocyclic organic compound, pyrimidine is structurally similar to benzene (B151609) and pyridine (B92270) but contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.gov Its paramount significance stems from its presence as a fundamental building block of nucleic acids, DNA and RNA, where the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives. nih.govekb.eg This central role in the chemistry of life has made the pyrimidine scaffold a "privileged structure" in drug discovery. researchgate.net

Beyond their role in genetics, pyrimidine derivatives are found in a vast array of natural and synthetic compounds with diverse and potent biological activities. juniperpublishers.comiomcworld.com For instance, thiamine (B1217682) (Vitamin B1) contains a pyrimidine ring and is essential for metabolism. nih.gov In the realm of synthetic pharmaceuticals, the pyrimidine core is integral to numerous drugs, including the anticancer agent 5-fluorouracil, the antiviral drug zidovudine (B1683550) (AZT), and antibacterial sulfonamides like sulfadiazine. scispace.com The versatility of the pyrimidine ring allows for substitutions at its 2, 4, 5, and 6 positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov Consequently, research into pyrimidine derivatives continues to be a highly active field, yielding compounds with applications as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govnih.gov

Importance of the Sulfonamide Functional Group in Synthetic and Medicinal Chemistry

The sulfonamide functional group, R-SO₂NR'R'', is a critical pharmacophore in medicinal chemistry, a status it has held since the discovery of the first sulfa drug, Prontosil, in the 1930s. ekb.eg This discovery, which earned a Nobel Prize in 1938, ushered in the era of antibacterial chemotherapy. ekb.eg Sulfonamides function as antimicrobial agents by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and multiplication. wikipedia.orgresearchgate.net

The application of sulfonamides has expanded far beyond their original use as antibiotics. ekb.egfrontiersrj.com This functional group is now a key component in a wide spectrum of therapeutic agents. wikipedia.org These include diuretics (e.g., furosemide), antidiabetic drugs (e.g., glipizide), anticonvulsants (e.g., zonisamide), anti-inflammatory drugs (e.g., celecoxib), and antiviral agents used to treat HIV (e.g., darunavir). ekb.egwikipedia.org The sulfonamide group's utility stems from its unique chemical properties: it is a stable, non-hydrolyzable mimic of an amide, and its geometry allows it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. researchgate.netnih.gov In synthetic chemistry, the formation of a sulfonamide is a classic method for derivatizing amines, as they are typically crystalline solids with sharp melting points, which aids in identification. wikipedia.org

Strategic Role of Halogenation, particularly Iodine, in Pyrimidine Derivatives for Chemical Modifications and Biological Activity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a halogen, such as iodine, onto a pyrimidine ring can have profound effects on the molecule's physicochemical properties and biological activity. Halogenation can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and block metabolic pathways, thereby increasing the compound's half-life. mdpi.com

Iodine, as a substituent, is particularly valuable. Its large size and polarizability can lead to unique interactions with biological targets. More importantly, the carbon-iodine bond is relatively weak, making 5-iodopyrimidines highly versatile synthetic intermediates. researchgate.netnih.gov The iodine atom serves as an excellent leaving group or reaction handle for carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.net This allows for the straightforward introduction of a wide variety of substituents at the 5-position of the pyrimidine ring, enabling the creation of large libraries of complex molecules for drug discovery programs. researchgate.net For example, 5-iodouridine (B31010) has been used as a starting material to attach various ligands to create fluorescent probes for DNA labeling. researchgate.net Several studies have also shown that halogenated pyrimidine derivatives possess potent antimicrobial and anticancer activities. mdpi.comtandfonline.com

Overview of Research Trajectories for 5-Iodopyrimidine-2-sulfonamide

Research into the specific compound this compound is primarily focused on its potential as a versatile building block in synthetic and medicinal chemistry. The molecule combines three key structural motifs, each suggesting distinct avenues of investigation:

Synthetic Intermediate: The primary research interest in this compound lies in its utility as a precursor for more complex molecules. The iodine atom at the C5 position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. The sulfonamide group at the C2 position can also be modified. This dual functionality makes the compound a valuable scaffold for creating libraries of novel pyrimidine derivatives for high-throughput screening against various biological targets. Research on related compounds like 2-iodopyrimidine (B1354134) has demonstrated its conversion into pyrimidine-2-sulfonates, which are stable and reactive intermediates for synthesizing N-alkyl and N-aryl sulfonamides. acs.orgnih.gov

Biological Screening: Given the well-established biological activities of both the pyrimidine and sulfonamide moieties, this compound itself is a candidate for biological evaluation. Pyrimidine-sulfonamide hybrids have shown promise as anticancer agents, acting on various targets within cancer cells. tandfonline.com Furthermore, many halogenated pyrimidines exhibit antimicrobial properties. mdpi.comresearchgate.netnih.gov Therefore, research trajectories would logically include screening this compound and its derivatives for activity against cancer cell lines, bacteria, and fungi.

Fragment-Based Drug Discovery: In the context of fragment-based drug discovery (FBDD), this compound can serve as a valuable fragment. Its relatively low molecular weight and distinct chemical features (hydrogen bond donors/acceptors, aromatic ring, halogen bond donor) make it suitable for screening against protein targets to identify initial, low-affinity "hits." These fragments can then be elaborated or linked together, using the iodine as a chemical handle, to develop more potent and selective lead compounds.

At present, the published research landscape suggests that this compound is more of a tool for chemists to build other molecules rather than an end-product itself. Its value is in its potential to unlock new chemical space and facilitate the discovery of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4IN3O2S |

|---|---|

Molecular Weight |

285.07 g/mol |

IUPAC Name |

5-iodopyrimidine-2-sulfonamide |

InChI |

InChI=1S/C4H4IN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) |

InChI Key |

JVDAJOXVTOBJJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodopyrimidine 2 Sulfonamide and Its Advanced Precursors

Direct Functionalization Strategies for Pyrimidine-2-sulfonamide Synthesis

Direct functionalization strategies focus on introducing the requisite sulfonamide group onto a pyrimidine (B1678525) core. These methods are often straightforward and rely on the inherent reactivity of the pyrimidine ring, which is an electron-deficient aromatic system, making it susceptible to certain types of reactions. mdpi.com

Sulfonylation Reactions on Pyrimidine Cores

The direct introduction of a sulfonyl group onto a pyrimidine nucleus is a challenging but feasible transformation. The pyrimidine ring is generally less reactive towards common electrophilic substitution reactions like sulfonation compared to benzene (B151609). mdpi.com However, specific methods have been developed to achieve this.

One effective method involves the reaction of a pyrimidine derivative, such as 2-thiouracil (B1096), with a strong sulfonating agent like chlorosulfonic acid. mdpi.com This process directly converts the C-H bond to a C-SO2Cl bond, furnishing a sulfonyl chloride intermediate. This intermediate is then readily converted to the desired sulfonamide by reaction with ammonia (B1221849) or an appropriate amine. For example, heating 2-thiouracil with chlorosulfonic acid has been successfully used to prepare 2-thiouracil-5-sulfonyl chloride, which serves as a key precursor to a variety of 5-sulfonamide derivatives. mdpi.com

Another approach involves the oxidative chlorination of thiol derivatives. ekb.eg A pyrimidine-2-thiol (B7767146) can be subjected to oxidative chlorination using reagents like hydrogen peroxide and thionyl chloride to generate the corresponding pyrimidine-2-sulfonyl chloride. This intermediate can then be reacted with amines to yield the target sulfonamides. ekb.eg

Table 1: Examples of Direct Sulfonylation of Pyrimidine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|

Nucleophilic Substitution Reactions with Halogenated Pyrimidines and Sulfonamides

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for functionalizing halogenated pyrimidines. rsc.orgchemrxiv.org Due to the electron-deficient nature of the pyrimidine ring, halogens at the C-2, C-4, and C-6 positions are highly susceptible to displacement by nucleophiles. This strategy can be employed to introduce a sulfonamide moiety.

In this approach, a 2-halopyrimidine (e.g., 2-chloropyrimidine) is treated with a sulfonamide salt (e.g., sodium sulfonamide) or a sulfonamide in the presence of a base. The sulfonamide nitrogen acts as the nucleophile, displacing the halide to form the C-N bond of the pyrimidine-2-sulfonamide. The reactivity of the halogen leaving group typically follows the order I > Br > Cl. rsc.org The presence of electron-withdrawing groups on the pyrimidine ring can further activate the substrate towards nucleophilic attack. chemrxiv.org While this method is conceptually straightforward, the synthesis of the parent sulfonamide (H2NSO2H) and its salts can be challenging, which sometimes limits the application of this route.

Palladium-Catalyzed Synthetic Routes to 5-Iodopyrimidine-2-sulfonamide Analogues

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, offering unparalleled efficiency and functional group tolerance. sigmaaldrich.comresearchgate.net These methods are particularly valuable for creating diverse libraries of substituted pyrimidines, including analogues of this compound. The general strategy involves using a halogenated pyrimidine as an electrophilic coupling partner.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira) on Halogenated Pyrimidines

The Suzuki-Miyaura and Sonogashira reactions are among the most robust palladium-catalyzed methods for forming new carbon-carbon bonds. nih.govwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is exceptionally versatile for introducing aryl, heteroaryl, or vinyl groups onto the pyrimidine ring. For instance, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling, with the C-4 position being more reactive than the C-2 position. mdpi.com This allows for the sequential introduction of different substituents. A 5-iodo-2-chloropyrimidine could, in principle, be coupled with an arylboronic acid at the 2-position to generate a 2-aryl-5-iodopyrimidine scaffold.

The Sonogashira coupling provides a direct route to alkynylated pyrimidines by coupling a halo-pyrimidine with a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I). nih.gov It has been successfully applied to the synthesis of 5-alkynylpyrimidine nucleosides from 5-iodopyrimidine (B189635) precursors, demonstrating the feasibility of coupling at the C-5 position. nih.govnih.gov An efficient, regioselective C-5 iodination of pyrimidine nucleotides followed by a chemoselective Sonogashira coupling has been reported, highlighting a viable pathway to functionalized 5-iodopyrimidines. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Halogenated Pyrimidines

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 / Base | 2-Chloro-4-arylpyrimidine | mdpi.com |

| Suzuki-Miyaura | 5-Iodo-2'-deoxyuridine | Arylboronic acid | Pd(OAc)2 / TXPTS / CuI | 5-Aryl-2'-deoxyuridine | nih.govnih.gov |

| Sonogashira | 5-Iodouridine (B31010) | Terminal alkyne | Pd(OAc)2 / TXPTS / CuI | 5-Alkynyluridine | nih.gov |

| Sonogashira | 2,4-Diamino-6-iodopyrimidine | Terminal alkyne | Pd catalyst / CuI | 2,4-Diamino-6-alkynylpyrimidine | researchgate.net |

Reactions with Organometallic Reagents (e.g., Organozinc)

The Negishi coupling, which utilizes organozinc reagents, is another powerful palladium-catalyzed C-C bond-forming reaction. sigmaaldrich.com Organozinc reagents are known for their high functional group tolerance and reactivity. acs.orgacs.org They can be prepared from the corresponding organic halides and activated zinc metal or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.com

Polyfunctional organozinc reagents readily couple with halogenated pyrimidines in the presence of a palladium catalyst. acs.org This method has been applied to the synthesis of pyrazolo[1,5-a]pyrimidines, where dichlorinated precursors were selectively functionalized using organozinc reagents. acs.org The choice of solvent and additives like lithium chloride can be crucial for controlling the regioselectivity of the coupling reaction. acs.org For synthesizing analogues of this compound, a 2-chloro-5-iodopyrimidine (B183918) could be coupled with an organozinc reagent to introduce a carbon-based substituent at the 2-position.

Tandem C-C and C-N Bond Forming Reactions

More advanced synthetic strategies involve tandem reactions where multiple bonds are formed in a single operation, often through C-H activation. elsevierpure.comnih.gov These methods offer high atom economy and can rapidly build molecular complexity. Amide-directed C-H activation, for example, can lead to tandem C-C/C-N bond formation to construct various nitrogen-containing heterocycles. nih.gov While direct application to the synthesis of this compound is not widely reported, these cutting-edge methodologies represent a future direction for the efficient construction of complex pyrimidine derivatives. For instance, a copper-catalyzed tandem Blaise/Pinner-type reaction with nitriles has been used to synthesize pyrimidinones, showcasing a [2+2+2] cycloaddition strategy for forming the pyrimidine ring itself. mdpi.com

Multi-Step Synthesis of 5-Iodopyrimidine Derivatives

The construction of 5-iodopyrimidine derivatives is typically achieved through a multi-step synthetic sequence. The order of functional group introduction is critical to prevent unwanted side reactions and ensure high yields. Key strategies involve the initial preparation of a suitably substituted pyrimidine core, followed by sequential halogenation and introduction of the sulfonamide moiety, or vice-versa.

The introduction of an iodine atom specifically at the C5 position of the pyrimidine ring is a crucial step in the synthesis of the target compound. The C5 position of many pyrimidine systems is susceptible to electrophilic substitution. Various methods have been developed to achieve this transformation with high regioselectivity. rsc.orgscispace.com

One effective approach involves the direct C-H iodination of pyrimidine precursors. scispace.com For instance, radical-based iodination protocols have been successfully applied to uracil (B121893) derivatives, leading to selective C5 iodination. rsc.orgscispace.com Another environmentally conscious method utilizes mechanical grinding of pyrimidine derivatives, such as uracil or cytosine, with molecular iodine (I₂) and a nitrate (B79036) salt like silver nitrate (AgNO₃) under solvent-free conditions. mdpi.comnih.govresearchgate.net This mechanochemical approach proceeds exothermically and provides high yields of the C5-iodo product. nih.gov The reaction is believed to proceed via an electrophilic substitution mechanism where the combination of iodine and a nitrate salt generates a more reactive iodine species (I⁺). nih.gov

In the context of precursors already containing a substituent at the C2 position, such as 2-benzylthiopyrimidine, direct iodination can be performed in the presence of a base to yield the 5-iodo-2-benzylthiopyrimidine intermediate. researchgate.netnih.gov The selection of the iodinating agent and reaction conditions is paramount to ensure that the iodine is directed exclusively to the C5 position.

| Method | Substrate Example | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Mechanochemical Grinding | Uracil, Cytosine | I₂, AgNO₃ | Solvent-free, room temperature, 20-30 min | 70-98% | nih.gov |

| Radical-Based C-H Iodination | Dimethyl Uracil | Not specified | Not specified | Not specified | rsc.orgscispace.com |

| Direct Iodination | 2-Benzylthiopyrimidine | I₂, Base | Not specified | Not specified | researchgate.netnih.gov |

The assembly of the final this compound structure requires a carefully planned sequence for introducing both the iodine atom and the sulfonamide group. The synthesis can theoretically proceed via two primary routes: iodination followed by formation of the sulfonamide group, or introduction of a sulfonamide precursor followed by iodination.

A common and effective strategy involves first performing the regioselective iodination of a suitable pyrimidine precursor, such as one containing a 2-thio or 2-thioether group. researchgate.netnih.gov For example, starting with 2-benzylthiopyrimidine, the C5 position is first iodinated to produce 5-iodo-2-benzylthiopyrimidine. nih.gov The benzylthio group then serves as a precursor to the desired sulfonamide. This intermediate can be converted into 5-iodopyrimidine-2-sulfonyl chloride through oxidative chlorination. The resulting sulfonyl chloride is a highly reactive intermediate that can then be readily converted to the final sulfonamide by reaction with ammonia or an ammonia equivalent. This sequence is often preferred as the conditions required for sulfonamide formation can be harsh and may interfere with a pre-existing iodine substituent if not carefully controlled.

Alternatively, one could start with a pyrimidine ring that already contains the sulfonamide group at the C2 position and then perform the C5 iodination. However, the electron-withdrawing nature of the sulfonamide group can deactivate the pyrimidine ring towards electrophilic substitution, potentially requiring more forcing conditions for the iodination step. mdpi.com The synthesis of pyrimidine sulfonamides often begins with the chlorosulfonation of a pyrimidine derivative, which generates a sulfonyl chloride intermediate that is subsequently reacted with an amine. mdpi.comekb.eg

| Step | Reaction | Intermediate/Product | Rationale | Relevant Literature Principle |

|---|---|---|---|---|

| 1 | Regioselective Iodination | 5-Iodo-2-benzylthiopyrimidine | Introduces the C5-iodo group onto a stable precursor. | researchgate.netnih.gov |

| 2 | Oxidative Chlorination | 5-Iodopyrimidine-2-sulfonyl chloride | Converts the thioether into a reactive sulfonyl chloride. | ekb.eg |

| 3 | Amination | This compound | Forms the final sulfonamide group from the sulfonyl chloride. | mdpi.comekb.eg |

Purification and Isolation Techniques for this compound

The purification and isolation of the final this compound product, as well as its synthetic intermediates, are critical for obtaining a compound of high purity. Standard laboratory techniques are employed, tailored to the physicochemical properties of the specific compound at each stage. researchgate.net

Following the synthesis, the reaction progress is typically monitored using thin-layer chromatography (TLC). researchgate.net Upon completion of the reaction, the initial workup often involves quenching the reaction mixture to neutralize any remaining reagents. For instance, in iodination reactions, a saturated solution of sodium thiosulfate (B1220275) is commonly added to remove any excess unreacted iodine. mdpi.com The crude product can then be isolated by filtration if it precipitates from the reaction mixture, or by extraction into a suitable organic solvent.

The primary method for purifying solid intermediates and the final product is recrystallization. researchgate.net Ethanol is a commonly used solvent for recrystallizing substituted pyrimidine derivatives. nih.gov This technique is effective for removing impurities that have different solubility profiles from the desired compound. For compounds that are difficult to purify by recrystallization alone, column chromatography is a powerful alternative. scispace.com This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of highly pure fractions.

The identity and purity of the isolated compound are confirmed through various analytical methods. These include melting point determination, spectral analysis such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and elemental analysis to confirm the compound's structure and composition. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Transformations of 5 Iodopyrimidine 2 Sulfonamide

Reactions at the Pyrimidine (B1678525) Ring System of 5-Iodopyrimidine-2-sulfonamide

The pyrimidine ring in this compound is an electron-deficient system, a characteristic that is further amplified by the electron-withdrawing nature of the sulfonamide group. This electronic deficiency makes the ring susceptible to nucleophilic attack and provides a scaffold for palladium-mediated cross-coupling reactions at the iodinated C5 position.

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Positions

For instance, in the structurally related 4-chloro-5-iodo-2-benzylthiopyrimidine, the chlorine atom at the C4 position is readily displaced by various nucleophiles, such as aromatic amines and hydrazine (B178648) hydrate (B1144303), to yield the corresponding 4-substituted products in moderate to good yields (40-75%) researchgate.net. This highlights the susceptibility of halogenated pyrimidines to SNAr reactions, a principle that can be extended to this compound, particularly if activating groups are present or under forcing reaction conditions.

Table 1: Nucleophilic Aromatic Substitution with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aromatic Amines | 4-Amino-5-iodo-2-benzylthiopyrimidines | Reflux | 40-75 |

| 2-Aminopyridine | 4-(Pyridin-2-ylamino)-5-iodo-2-benzylthiopyrimidine | Reflux | N/A |

| Hydrazine Hydrate | 4-Hydrazino-5-iodo-2-benzylthiopyrimidine | Reflux | N/A |

Data extrapolated from reactions with 4-chloro-5-iodo-2-benzylthiopyrimidine researchgate.net.

Palladium-Mediated Transformations and Derivatizations

The carbon-iodine bond at the C5 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the pyrimidine core.

A variety of palladium-catalyzed cross-coupling reactions can be envisioned at the C5 position of this compound, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of aryl-aryl or aryl-vinyl bonds. For example, the Suzuki-Miyaura coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid has been shown to proceed efficiently, providing the coupled product in high yield researchgate.net. This suggests that this compound would be a suitable substrate for similar transformations.

Heck Reaction: The Heck reaction couples the iodo-pyrimidine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position, typically yielding a substituted alkene. This reaction is a versatile method for the vinylation of aryl halides.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodo-pyrimidine with a terminal alkyne. A palladium catalyst, a copper(I) co-catalyst, and a base are typically employed. The Sonogashira coupling is a highly effective method for the alkynylation of aryl halides and has been successfully applied to the C5-iodination of pyrimidine nucleotides followed by coupling with propargylamine nih.gov.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the iodo-pyrimidine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Arylpyrimidine-2-sulfonamide |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 5-Vinylpyrimidine-2-sulfonamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 5-Alkynylpyrimidine-2-sulfonamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 5-(Amino)pyrimidine-2-sulfonamide |

Reaction conditions are generalized based on standard procedures for these coupling reactions.

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For instance, if the sulfonamide nitrogen is first alkylated with a group containing a terminal alkene or alkyne, a subsequent intramolecular Heck or Sonogashira-type reaction could be employed to construct a new ring fused to the pyrimidine core. Such intramolecular cyclizations are powerful strategies for the synthesis of complex polycyclic molecules. For example, intramolecular cyclization of N-(3-butynyl)-sulfonamides has been achieved using palladium or gold catalysts to afford 2,3-dihydro-1H-pyrroles rug.nl.

Reactivity of the Sulfonamide Moiety in this compound

The sulfonamide group (-SO₂NH₂) in this compound possesses acidic protons on the nitrogen atom, making it amenable to a variety of substitution reactions.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide can act as a nucleophile, particularly after deprotonation with a suitable base, to participate in N-alkylation and N-arylation reactions.

N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base is a common method for the synthesis of N-alkylated derivatives. The choice of base and solvent can influence the efficiency of the reaction.

N-Arylation: N-Arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. For instance, the copper-catalyzed N-arylation of sulfonamides with arylboronic acids is a well-established method for the formation of N-arylsulfonamides researchgate.netresearchgate.net.

Table 3: N-Alkylation and N-Arylation of the Sulfonamide Moiety

| Reaction | Reagent | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃ | DMF | 5-Iodo-N-methylpyrimidine-2-sulfonamide |

| N-Arylation | Arylboronic acid | Cu(OAc)₂ | Dioxane | 5-Iodo-N-arylpyrimidine-2-sulfonamide |

Reaction conditions are generalized based on standard procedures for sulfonamide functionalization.

Derivatizations Leading to Advanced Sulfonamide Analogues

While direct derivatization of the unsubstituted sulfonamide of this compound is a plausible synthetic route, much of the available literature focuses on building the pyrimidine sulfonamide scaffold from precursor molecules. A common and effective method for synthesizing a wide array of N-substituted sulfonamide analogues involves the reaction of a sulfonyl chloride with a primary or secondary amine. This foundational reaction of sulfonamide chemistry allows for the introduction of diverse functionalities, tailoring the physicochemical and biological properties of the resulting compounds.

For instance, the synthesis of various sulfonamide derivatives often starts with a precursor like 4-acetamidobenzene-1-sulfonyl chloride, which is reacted with different aryl amines. The resulting acetamido-protected sulfonamide is then deprotected to yield a primary arylsulfonamide, which can be further modified. This multi-step approach highlights the modularity of sulfonamide synthesis, enabling the creation of complex molecular architectures.

A general scheme for this type of synthesis is as follows:

Sulfonylation: An amine (R-NH₂) is reacted with a sulfonyl chloride (Ar-SO₂Cl) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to form the sulfonamide bond.

Deprotection/Modification: If protecting groups are used on the aryl ring (like an acetamido group), they are removed in a subsequent step to yield the final sulfonamide analogue.

This strategic approach allows for the systematic development of novel sulfonamide derivatives with potential applications in various fields of chemical and pharmaceutical research.

Transformations Involving the Iodine Substituent on the Pyrimidine Ring

The iodine atom at the C-5 position of the pyrimidine ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its high reactivity, particularly in comparison to other halogens like bromine and chlorine, makes it an excellent leaving group in metal-catalyzed cross-coupling reactions and a prime site for halogen-metal exchange.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and fundamental transformation in organometallic chemistry for the creation of carbon-metal bonds from organic halides. jk-sci.com This reaction is particularly effective for iodoarenes, which readily undergo exchange with organolithium reagents at low temperatures. The exchange rate generally follows the trend I > Br > Cl. jk-sci.com

In the context of this compound, treating the compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at cryogenic temperatures (typically -78 °C or lower) would be expected to generate a highly reactive 5-lithiopyrimidine-2-sulfonamide intermediate. This organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the C-5 position.

General Reaction Scheme:

Exchange: The aryl iodide is treated with an organolithium reagent (e.g., n-BuLi) to form the aryllithium species and an alkyl iodide byproduct.

Quench: The aryllithium intermediate is reacted in situ with an electrophile (E⁺) to form the desired 5-substituted pyrimidine.

This two-step, one-pot procedure is highly efficient for creating derivatives that are not easily accessible through other means. The choice of electrophile determines the nature of the newly introduced group, which can range from simple alkyl or carbonyl groups to more complex moieties. The low temperature is crucial to prevent side reactions, such as the reaction of the organolithium reagent with the sulfonamide proton.

Displacement and Coupling with Diverse Nucleophiles

The iodine substituent on the electron-deficient pyrimidine ring makes the C-5 position susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond. nih.gov It is widely used due to its operational simplicity and high tolerance for various functional groups. nih.gov For this compound, a Suzuki-Miyaura coupling would yield 5-aryl- or 5-vinylpyrimidine-2-sulfonamide derivatives. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to 5-alkynylpyrimidine derivatives. organic-chemistry.orglibretexts.org The reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org This method is invaluable for synthesizing conjugated enyne systems and introducing alkynyl functionalities into aromatic scaffolds.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. jk-sci.comwikipedia.org Applying this reaction to this compound would allow for the introduction of a wide range of primary and secondary amines at the C-5 position, leading to 5-aminopyrimidine-2-sulfonamide derivatives. The development of specialized phosphine ligands has been crucial to the broad applicability and high efficiency of this transformation. wikipedia.org

Below is a summary of representative palladium-catalyzed coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl/Vinylpyrimidine |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complex (e.g., PdCl₂(PPh₃)₂, CuI), Amine Base | 5-Alkynylpyrimidine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) complex, Phosphine Ligand, Base (e.g., NaOtBu) | 5-Aminopyrimidine |

Structural Elucidation and Spectroscopic Characterization of 5 Iodopyrimidine 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Iodopyrimidine-2-sulfonamide is expected to be relatively simple. The pyrimidine (B1678525) ring contains two protons at positions 4 and 6. Due to the symmetrical nature of the substitution at position 2 and the influence of the iodine at position 5, these two protons (H-4 and H-6) are chemically equivalent. Therefore, they should appear as a single signal.

The sulfonamide group (-SO₂NH₂) contains two exchangeable protons. These protons often appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4, H-6 | ~ 8.5 - 9.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon environment. The pyrimidine ring has four carbon atoms. The carbon atom attached to the iodine (C-5) is expected to show a signal at a significantly upfield (lower ppm) chemical shift due to the "heavy atom effect" of iodine. The carbon atom bonded to the sulfonamide group (C-2) will appear downfield. The two equivalent carbons, C-4 and C-6, will produce a single signal.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (-SO₂NH₂) | ~ 160 - 165 |

| C-4, C-6 | ~ 155 - 160 |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of a molecule. For this compound (C₄H₄IN₃O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of iodine (¹²⁷I) and sulfur (³²S) would give a distinct isotopic pattern, further confirming the compound's identity.

Expected HRMS Data:

| Formula | Calculated Mass [M+H]⁺ |

|---|

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the sulfonamide group and the pyrimidine ring.

The sulfonamide group exhibits two strong, characteristic stretching vibrations for the S=O bonds. The N-H bonds of the primary sulfonamide will also show distinct stretching bands. The pyrimidine ring will have characteristic C=C and C=N stretching vibrations in the fingerprint region.

Expected FT-IR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-NH₂) | N-H Stretch | 3400 - 3200 |

| Pyrimidine Ring | C-H Stretch | 3100 - 3000 |

| Sulfonamide (-SO₂) | Asymmetric S=O Stretch | 1350 - 1310 |

| Sulfonamide (-SO₂) | Symmetric S=O Stretch | 1160 - 1140 |

| Pyrimidine Ring | C=C, C=N Stretch | 1600 - 1400 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems like pyrimidine exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the pyrimidine ring. The presence of the sulfonamide and iodo groups as auxochromes may cause a shift in the absorption maxima compared to unsubstituted pyrimidine.

Expected UV-Vis Data:

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* | ~ 260 - 280 |

Chiroptical Spectroscopy (for Chiral Derivatives): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Chiroptical spectroscopy techniques are essential for determining the absolute configuration and enantiomeric purity of chiral molecules. usp.org These methods, which include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), rely on the differential interaction of chiral substances with left and right circularly polarized light. usp.orgnih.gov

A review of the current scientific literature indicates a lack of specific studies applying ECD or VCD to chiral derivatives of this compound. However, these techniques remain powerful tools for the structural elucidation of chiral sulfonamides and related compounds.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. youtube.com This technique is highly sensitive to the stereochemistry of a molecule and can be used to assign the absolute configuration by comparing experimentally measured spectra with those predicted by theoretical calculations. nih.govmdpi.com The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. usp.orgyoutube.com VCD spectroscopy provides detailed information about the three-dimensional structure of chiral molecules in solution. youtube.com As it probes the vibrational transitions within a molecule, VCD is particularly sensitive to conformational changes and the stereochemical arrangement of atoms, making it a valuable method for the unambiguous determination of absolute configuration. nih.govresearchgate.net

While no specific data exists for chiral derivatives of this compound, the application of ECD and VCD would be the standard and definitive approach for assigning the absolute stereochemistry of any such compounds if they were to be synthesized.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance, providing essential evidence for its purity and identity.

While elemental analysis data for the parent compound this compound is not detailed in the reviewed literature, studies on closely related 5-iodopyrimidine (B189635) derivatives demonstrate the application of this technique. The structures of these synthesized analogs are routinely confirmed by comparing the experimentally determined elemental composition with the theoretically calculated values. nih.govnih.gov A close correlation between the found and calculated percentages supports the successful synthesis of the target molecule. researchgate.net

The table below presents data from the analysis of several 4-substituted-5-iodo-2-benzylthiopyrimidine derivatives, illustrating the standard practice for this class of compounds.

Data sourced from a study on the synthesis of 4-substituted-5-iodo-2-benzylthiopyrimidine derivatives. nih.gov

Computational and Theoretical Studies on 5 Iodopyrimidine 2 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic structure and inherent properties of a molecule. These methods are crucial for understanding the stability, conformation, and reactivity of 5-Iodopyrimidine-2-sulfonamide.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Studies on related N-phenylbenzenesulfonamides have shown that these molecules preferentially exist in a synclinal conformation, which describes a specific twist in the C–SO₂–NH–C segment. mdpi.com This conformational preference is a key determinant of the three-dimensional arrangement of the molecule's functional groups. The stability of different conformers is evaluated by calculating their relative energies, with lower energy conformations being more stable and thus more likely to be observed. The pyrimidine (B1678525) ring, substituted with a heavy iodine atom at the 5-position, and the sulfonamide group at the 2-position, create a unique electronic and steric environment that dictates its most stable three-dimensional structure. Theoretical calculations can precisely determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's optimized geometry.

Prediction of Electronic Properties and Reactivity Sites

DFT calculations are also employed to predict the electronic properties and reactive nature of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of Sulfonamide Derivatives

| Parameter | Description | Typical Predicted Value/Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Negative value (e.g., -6 to -8 eV) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Negative or near-zero value (e.g., -1 to -3 eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations build upon quantum calculations to explore how this compound interacts with complex biological systems, which is fundamental for drug discovery and design.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. rjb.ro Pyrimidine sulfonamide derivatives have been studied as inhibitors for a wide range of biological targets. nih.govnih.gov Docking studies help to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.commdpi.com

For instance, based on the activities of similar compounds, this compound could be docked into the active sites of enzymes like Focal Adhesion Kinase (FAK), DNA Topoisomerase II, or Cyclin-Dependent Kinases (CDKs). researchgate.netnih.gov In a typical docking simulation, the sulfonamide moiety often acts as a key hydrogen bond donor and acceptor, interacting with crucial amino acid residues in the target's active site. The iodine atom at the 5-position can form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity. The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

Table 2: Example of Molecular Docking Results for Pyrimidine Sulfonamide Derivatives Against Kinase Targets

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Derivative A | Focal Adhesion Kinase (FAK) | -9.8 | Cys502, Gly503 | Hydrogen Bond |

| Derivative B | Focal Adhesion Kinase (FAK) | -9.5 | Leu501, Val484 | Hydrophobic Interaction |

| Derivative C | CDK2/Cyclin A | -8.9 | Leu83, Lys33 | Hydrogen Bond |

This table presents representative data from studies on similar sulfonamide derivatives to illustrate typical docking results. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability and flexibility of the complex predicted by docking. mdpi.comnih.gov By simulating the movements of atoms and molecules over a specific period (typically nanoseconds), MD can confirm whether the key interactions observed in docking are maintained. A common metric used in MD analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site, confirming a stable interaction. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Prediction

The prediction of a drug candidate's behavior within a biological system is a critical aspect of its preclinical evaluation. In silico tools offer a rapid and cost-effective means to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as to assess its "drug-likeness."

ADME properties are fundamental to determining the bioavailability and therapeutic efficacy of a drug. Computational models are employed to predict these parameters based on the molecular structure of the compound.

Absorption: For a drug to be effective, it must be absorbed into the bloodstream. Key predictors for oral absorption include water solubility and intestinal absorption. The predicted ADME properties for this compound are summarized in the table below.

Distribution: Once absorbed, a drug is distributed throughout the body. Important parameters for distribution include plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: The metabolic fate of a drug is crucial for determining its duration of action and potential for drug-drug interactions. A key aspect of this is the interaction with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Excretion: The route and rate of excretion determine the elimination half-life of a drug.

Predicted ADME Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Absorption | ||

| Water Solubility (logS) | -2.5 to -3.5 | Moderately soluble |

| Intestinal Absorption | High | Likely to be well absorbed from the gut |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Expected to bind to plasma proteins |

| Blood-Brain Barrier Permeant | No | Unlikely to cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme |

| Excretion |

Note: These values are computationally predicted and have not been experimentally verified.

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. This assessment is often based on rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is greater than 500, and the LogP is greater than 5.

The physicochemical descriptors for this compound are presented in the table below. These descriptors are crucial for predicting the compound's behavior in a biological environment.

Physicochemical Descriptors and Drug-Likeness of this compound

| Descriptor | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | ~315 g/mol | Yes (< 500) |

| LogP (octanol/water partition coefficient) | ~1.5 - 2.0 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| Molar Refractivity | ~55 - 60 | N/A |

Note: These values are computationally predicted and have not been experimentally verified.

Based on these predictions, this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like properties conducive to oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of a series of molecules with their measured biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

For a series of this compound derivatives, a QSAR study would typically involve:

Synthesis and Biological Testing: A set of derivatives with systematic structural modifications would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.

Such a model could elucidate the key structural features of the this compound scaffold that are critical for its biological activity, and would be an invaluable tool for the rational design of novel analogs with improved therapeutic potential.

Structure Activity Relationship Sar and Rational Design of 5 Iodopyrimidine 2 Sulfonamide Derivatives

Design and Synthesis of Chemically Modified Analogues

The design of chemically modified analogues of 5-iodopyrimidine-2-sulfonamide is guided by the goal of exploring the chemical space around the core scaffold to identify derivatives with improved biological profiles. The synthetic strategies typically involve multi-step sequences that allow for the introduction of various substituents at different positions of the pyrimidine (B1678525) ring.

A common synthetic approach begins with a pre-functionalized pyrimidine ring. For instance, studies on related 5-iodopyrimidine (B189635) structures demonstrate a versatile synthetic pathway. nih.govnih.gov This pathway often starts with a suitable pyrimidine precursor, such as 2-benzylthiopyrimidine. nih.gov The synthesis of analogues can be conceptualized in the following key steps:

Iodination: Introduction of the iodine atom at the 5-position of the pyrimidine ring is a crucial first step. This is often achieved by treating the pyrimidine precursor with an iodinating agent in the presence of a base. nih.govnih.gov

Activation for Nucleophilic Substitution: To introduce diversity, another position on the ring, typically the 4-position, is activated. This can be accomplished by chlorination, for example, using phosphorus oxychloride (POCl₃) to convert a hydroxyl or thiol group into a good leaving group like chloride. nih.gov This creates a reactive intermediate, such as 4-chloro-5-iodo-2-substituted-pyrimidine.

Introduction of Diversity: The activated intermediate is then reacted with a variety of nucleophiles to generate a library of analogues. For example, reacting 4-chloro-5-iodo-2-benzylthiopyrimidine with various substituted aromatic amines, 2-aminopyridine, or hydrazine (B178648) hydrate (B1144303) yields a range of 4-amino-substituted derivatives. nih.govnih.gov Further reaction of a hydrazino-derivative with different aldehydes can produce a series of Schiff bases, expanding the structural diversity even more. nih.govnih.gov

A similar strategy can be envisioned for the this compound scaffold. A key synthetic intermediate would be 5-iodopyrimidine-2-sulfonyl chloride. This could potentially be synthesized by the chlorosulfonation of a suitable pyrimidine precursor. This reactive sulfonyl chloride could then be reacted with a wide array of primary and secondary amines to generate a diverse library of sulfonamide derivatives, allowing for extensive SAR exploration.

Impact of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the this compound scaffold are critical determinants of its biological activity. researchgate.net Altering substituents can profoundly affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn influences its interaction with biological targets. annualreviews.orgnih.gov

Research on analogous 5-iodopyrimidine derivatives has provided valuable insights into these effects. In a study on a series of 4-substituted-5-iodo-2-benzylthiopyrimidines, various substituents were introduced at the 4-position, and the resulting compounds were evaluated for antimicrobial activity. nih.govnih.gov

The findings from this research highlight several key SAR trends:

Heterocyclic Substituents: The introduction of a pyridin-2-ylamino group at the 4-position (Compound 3f ) resulted in good antifungal activity against Aspergillus niger. nih.govnih.gov

Hydrazone Linkages: Condensation of the 4-hydrazino derivative with various aromatic and heterocyclic aldehydes to form Schiff bases (hydrazones) led to compounds with significant antibacterial activity. nih.govnih.gov

Substituents on the Aromatic Ring of the Hydrazone: The nature of the substituent on the aromatic ring of the hydrazone moiety had a pronounced effect on antibacterial potency. For example, compounds with a phenyl group (4a ), a 4-chlorophenyl group (4c ), and a 4-methoxyphenyl (B3050149) group (4d ) all exhibited good activity against Pseudomonas aeruginosa. nih.govnih.gov

Heterocyclic Aldehyde Derivatives: Schiff bases derived from heterocyclic aldehydes, such as thiophene-2-carbaldehyde (B41791) (4g ) and furan-2-carbaldehyde (4h ), showed broad-spectrum antibacterial activity against P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity. nih.govnih.gov

These results underscore that modifications, even at positions distal to the key iodo and sulfonamide groups, can dramatically modulate the biological activity profile. The electronic nature (electron-donating vs. electron-withdrawing) and the steric bulk of the substituents play a crucial role in defining the potency and spectrum of activity. acs.orgnih.gov

| Compound | Substituent at 4-Position | Noted Biological Activity nih.govnih.gov |

|---|---|---|

| 3f | Pyridin-2-ylamino | Good antifungal activity against 𝘈. 𝘯𝘪𝘨𝘦𝘳 |

| 4a | Benzylidenehydrazino | Good antibacterial activity against 𝘗. 𝘢𝘦𝘳𝘶𝘨𝘪𝘯𝘰𝘴𝘢 |

| 4c | (4-Chlorobenzylidene)hydrazino | Good antibacterial activity against 𝘗. 𝘢𝘦𝘳𝘶𝘨𝘪𝘯𝘰𝘴𝘢 |

| 4d | (4-Methoxybenzylidene)hydrazino | Good antibacterial activity against 𝘗. 𝘢𝘦𝘳𝘶𝘨𝘪𝘯𝘰𝘴𝘢 |

| 4g | (Thiophen-2-ylmethylene)hydrazino | Good antibacterial and antifungal activity |

| 4h | (Furan-2-ylmethylene)hydrazino | Good antibacterial and antifungal activity |

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. nih.gov Applying this concept to the this compound scaffold can lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.

Several opportunities for bioisosteric replacement exist within the scaffold:

Sulfonamide Group: The sulfonamide moiety is a key pharmacophore. It can be replaced with other acidic functional groups that can act as hydrogen bond donors and acceptors. A common bioisostere for the sulfonamide group is a carboxylic acid. However, more sophisticated replacements like a 1,2,4-triazole (B32235) have been successfully used to replace amide groups in other pyrimidine-based inhibitors, improving both potency and metabolic stability. acs.org

Iodine Atom: The iodine atom at the 5-position is a large, lipophilic halogen that can participate in halogen bonding. It can be replaced with other halogens such as bromine or chlorine to modulate size, lipophilicity, and the strength of potential halogen bonds. Alternatively, non-halogen groups of similar size and electronic properties can be used. For example, a trifluoromethyl group (-CF₃) is a well-known bioisostere for iodine.

Pyrimidine Ring: The pyrimidine ring itself can be replaced by other heterocyclic systems. Bioisosteric replacement of a pyrimidine with a pyridazine (B1198779) in other nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has been explored. nih.gov While this often leads to changes in activity, it can open up new avenues for SAR and patentability. For instance, replacing one of the pyrimidine nitrogens with a C-H group would yield a pyridine (B92270) ring, which could alter the hydrogen bonding capabilities of the core structure. acs.org

The goal of these replacements is to fine-tune the molecule's properties. For example, replacing a metabolically labile group could improve the compound's half-life, while altering hydrogen bonding patterns might enhance target affinity or selectivity. acs.org

Stereochemical Considerations in Derivative Design (if applicable)

While the parent this compound is an achiral molecule, the introduction of substituents during the design of new analogues can create chiral centers. When chirality is introduced, it becomes imperative to consider the stereochemical aspects of the molecule's biological activity. patsnap.com

Enantiomers, which are non-superimposable mirror images, can have vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov One enantiomer may bind to the target with high affinity, while the other may be significantly less active or even inactive. patsnap.comnih.gov

For example, in a series of pyrimidine-based anticancer agents, two compounds with identical structures but different stereochemistry exhibited drastically different activity profiles against various cancer cell lines. mdpi.com This highlights that the specific three-dimensional arrangement of atoms is critical for the molecular recognition process at the biological target. researchgate.net Therefore, if a chiral center is introduced into a derivative of this compound, the following steps are crucial in the design and development process:

Synthesis of Enantiomerically Pure Compounds: Methods for asymmetric synthesis or chiral resolution of the racemic mixture should be developed to obtain the individual enantiomers.

Separate Biological Evaluation: Each enantiomer must be tested independently to determine its biological activity and potency.

Determination of Absolute Stereochemistry: The absolute configuration (R or S) of the more active enantiomer should be determined.

This rigorous approach ensures that the observed SAR is well-defined and that any future development is focused on the optimal stereoisomer, maximizing therapeutic potential and minimizing potential off-target effects from the less active enantiomer. nih.govresearchgate.net

Academic Research Applications and Biological Relevance of 5 Iodopyrimidine 2 Sulfonamide

Anticancer Research and Antiproliferative Activity

Sulfonamide derivatives are recognized for their significant antitumor activity, which is achieved through various mechanisms of action. tum.de Research into pyrimidine-sulfonamide hybrids has shown they can possess potent antiproliferative activity against various cancer cell lines, including those of the colon, breast, and liver. nih.gov The anticancer potential of these compounds often stems from their ability to interfere with critical cellular processes required for tumor growth and proliferation. tum.denih.gov

For instance, certain novel sulfonamide-tethered Schiff bases have demonstrated significant anticancer activities against breast (MCF7) and hepatocellular (HepG2) cancer cells, with IC₅₀ values ranging from 90 nM to 6.11 µM. doi.org Similarly, 2-thiouracil-5-sulfonamide derivatives have shown promising cytotoxic activity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. nih.gov These studies underscore the potential of the sulfonamide scaffold as a basis for the development of new anticancer agents. ekb.eg

A key strategy in anticancer research is the targeting of specific enzymes that are overexpressed or play a crucial role in tumor progression. mdpi.com Sulfonamide derivatives have been extensively investigated as inhibitors of various enzyme families, including protein kinases and γ-aminobutyric acid aminotransferase (GABA-AT).

Protein Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a primary target in anti-angiogenic therapy due to its critical role in promoting the blood supply to tumors. mdpi.comresearchgate.net Certain sulfonamide-based compounds have been identified as potent VEGFR-2 inhibitors. For example, some Schiff base derivatives with a sulfonamide moiety strongly inhibit VEGFR-2. doi.org Other research has identified sulfonamide derivatives with potent dual inhibitory activity against EGFR and VEGFR-2. mdpi.com Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are another important class of protein kinase targets. nih.gov Studies on 2-thiouracil-5-sulfonamide derivatives found they exhibited significant inhibition of CDK2A, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The introduction of a methylene (B1212753) group between the sulfonamide and an aryl ring in other series did not lead to a loss of activity against CDK2. nih.gov

GABA-AT: Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by the enzyme GABA-aminotransferase (GABA-AT). aesnet.orgnih.gov Inhibition of GABA-AT can increase GABA levels, which has potential therapeutic applications. While more commonly associated with neurological conditions like epilepsy, the role of GABA signaling in cancer is an emerging area of interest. aesnet.orgnih.gov Novel GABA-AT inhibitors have been developed that show high potency. For example, the compound OV329 is a highly potent inhibitor of GABA-AT with an IC₅₀ value of approximately 114 nM, significantly more potent than older inhibitors like vigabatrin (B1682217) (IC₅₀ ~126 µM). aesnet.org

Table 1: Antiproliferative Activity of Selected Sulfonamide Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Sulfonamide-Schiff Bases | MCF7 (Breast) | 90 nM - 6.11 µM | doi.org |

| Sulfonamide-Schiff Bases | HepG2 (Hepatocellular) | 90 nM - 6.11 µM | doi.org |

| Pyrimidine-Sulfonamide Hybrid | T-47D (Breast) | 2.40 µM | nih.gov |

| Pyrimidine-Sulfonamide Hybrid | HCT-116 (Colon) | 2.50 µM | nih.gov |

Antimicrobial Research (Antibacterial and Antifungal)

The sulfonamide functional group is the basis for sulfa drugs, a class of synthetic antimicrobial agents with a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as some fungi and protozoa. nih.goviosrjournals.org Their mechanism often involves the competitive inhibition of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is essential for folic acid synthesis in microorganisms. iosrjournals.org The incorporation of a 5-iodo substituent into the pyrimidine (B1678525) ring is a known strategy to enhance antimicrobial and antiviral activity. nih.gov

Research on 5-iodopyrimidine (B189635) analogs has demonstrated their potential as antibacterial agents. nih.gov In one study, a series of 4-substituted-5-iodo-2-benzylthiopyrimidines were synthesized and screened for antimicrobial activity. While many compounds showed poor to moderate activity, certain derivatives exhibited good antibacterial efficacy against specific strains. nih.gov For example, compounds 4g and 4h from this series showed good activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Sulfonamides are generally effective against bacteria such as Klebsiella, Salmonella, and Escherichia coli. nih.gov However, some bacteria, like Pseudomonas aeruginosa, can show resistance. nih.gov The combination of a thienopyrimidine core with sulfonamides has also been explored, with some hybrids showing activity against Staphylococcus aureus and Escherichia coli. mdpi.com

The antifungal potential of 5-iodopyrimidine derivatives has also been investigated. Aspergillus niger is a common fungus that can cause disease in humans and is a frequent target in antifungal research. nih.govpjlss.edu.pkresearchgate.net In a study of 5-iodopyrimidine analogs, compound 3f was reported to exhibit good antifungal activity against A. niger. nih.gov Additionally, compounds 4g and 4h from the same study demonstrated good activity against both fungal strains tested, which included A. niger. nih.gov These findings indicate that the 5-iodopyrimidine scaffold is a promising starting point for the development of novel antifungal agents. mdpi.comnih.gov

Table 2: Antimicrobial Profile of 5-Iodopyrimidine Analogs

| Compound | Microbial Strain | Activity Level | Source |

|---|---|---|---|

| 2 | P. aeruginosa | Good | nih.gov |

| 3d | S. aureus | Good | nih.gov |

| 3f | A. niger | Good | nih.gov |

| 4a, 4c, 4d | P. aeruginosa | Good | nih.gov |

| 4g, 4h | P. aeruginosa | Good | nih.gov |

| 4g, 4h | S. aureus | Good | nih.gov |

| 4g, 4h | B. subtilis | Good | nih.gov |

| 4g, 4h | A. niger & A. terrus | Good | nih.gov |

Antimalarial Research and Parasite Enzyme Inhibition

Malaria, caused by the Plasmodium parasite, remains a major global health issue, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. nih.govresearchgate.net Sulfonamides have a history in antimalarial therapy, often used in combination with other drugs. nih.gov Research has focused on designing novel sulfonamide derivatives that can effectively inhibit essential parasite enzymes. nih.govscirp.org Pyrimidine-based sulfonamides, in particular, have been investigated for their potential to combat drug-resistant malaria. nih.govnih.gov

The falcipains are a family of cysteine proteases in Plasmodium falciparum that play a critical role in the parasite's life cycle, particularly in the degradation of host hemoglobin for nutrients. frontiersin.org Falcipain-2 (PfFP-2) and falcipain-3 (PfFP-3) are considered key therapeutic targets for antimalarial drug development. nih.govfrontiersin.org

A novel series of pyrimidine-tethered spirochromane-based sulfonamides were designed and synthesized to target these enzymes. nih.gov Several of these compounds demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govnih.gov The most potent compounds from this series, SZ14 and SZ9, were further evaluated for their ability to inhibit falcipain enzymes. The results showed that they effectively inhibited both PfFP-2 and PfFP-3 at micromolar concentrations. nih.govnih.gov These findings suggest that targeting falcipains with pyrimidine-sulfonamide hybrids is a viable strategy for developing new antimalarial drugs. nih.gov

Table 3: Antimalarial and Falcipain Inhibitory Activity of Pyrimidine-Sulfonamide Derivatives

| Compound | P. falciparum Strain | Antimalarial IC₅₀ (µM) | PfFP-2 Inhibition IC₅₀ (µM) | PfFP-3 Inhibition IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| SZ14 | W2 (resistant) | 2.84 | 4.1 | 4.9 | nih.govnih.gov |

| SZ9 | W2 (resistant) | 3.22 | 5.4 | 6.3 | nih.govnih.gov |

Other Investigational Biological Activities

Anticonvulsant Potentials

There is no scientific literature available that has investigated or reported on the anticonvulsant properties of 5-Iodopyrimidine-2-sulfonamide. While broader classes of sulfonamides have been explored for their potential as anticonvulsant agents, specific research on this particular compound is absent from the public domain.

Carbonic Anhydrase Inhibition

No studies were found that specifically examine the inhibitory effects of this compound on carbonic anhydrase enzymes. The field of carbonic anhydrase inhibitors is extensive and includes many sulfonamide-based compounds; however, research has not been published on this specific molecule.

Anti-HIV Protease Inhibition

There is no available research data on the activity of this compound as an inhibitor of HIV protease. The development of HIV protease inhibitors has included various chemical scaffolds, but there is no indication in the scientific literature that this compound has been synthesized or tested for this purpose.

Future Research Directions and Translational Perspectives for 5 Iodopyrimidine 2 Sulfonamide

Development of Novel Synthetic Strategies for Enhanced Efficiency

The future development of 5-Iodopyrimidine-2-sulfonamide and its analogues hinges on the creation of more efficient, scalable, and versatile synthetic methodologies. While general methods for creating pyrimidine-sulfonamide hybrids exist, often through multi-component or hybridization strategies, optimizing these for the specific scaffold of this compound is crucial. mdpi.comnih.gov

Future synthetic research should focus on:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation techniques could offer a more direct and atom-economical route to functionalize the pyrimidine (B1678525) core, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow synthesis could provide significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives. This would be particularly beneficial for producing compound libraries for high-throughput screening.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents an opportunity for developing mild and highly selective methods for iodination and subsequent cross-coupling reactions, enhancing the modularity of analogue synthesis.

These advanced synthetic strategies would not only improve the efficiency of producing the parent compound but also facilitate the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Studies on Chemical Transformations and Biological Interactions

A deep understanding of the mechanisms through which this compound participates in chemical reactions and interacts with biological systems is paramount. The sulfonamide group is a well-known inhibitor of enzymes like carbonic anhydrases, while the pyrimidine scaffold is a cornerstone of many kinase inhibitors. nih.govtandfonline.com The interplay between the iodo-substituent and these functional groups is a key area for investigation.

Future mechanistic studies should include:

Enzyme Kinetics and Inhibition Profiling: A comprehensive screening of this compound against a panel of clinically relevant enzymes, such as various carbonic anhydrase isoforms, protein kinases, and microbial enzymes like dihydrofolate reductase, is necessary. mdpi.comrsc.org This would help identify primary biological targets.

Biophysical Techniques: The use of techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the compound's interaction with its target proteins.

Structural Biology: Co-crystallization of this compound or its potent analogues with their biological targets would offer atomic-level insights into the binding mode, guiding further rational design. This has been a successful strategy for other sulfonamide-based inhibitors.

Cellular Mechanism of Action: Investigating the downstream cellular effects, such as apoptosis induction, cell cycle arrest, and inhibition of cell migration, will be crucial to understanding the compound's anticancer potential. nih.govnih.gov

Rational Design of Next-Generation this compound Analogues

The core structure of this compound offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, as the nature and position of substituents on the pyrimidine ring can greatly influence biological activity. researchgate.netacs.org

Key strategies for rational analogue design include:

Modification of the Sulfonamide Moiety: Systematic variation of the R-group on the sulfonamide nitrogen can modulate potency and selectivity, a common strategy in sulfonamide drug development. openaccesspub.org

Bioisosteric Replacement of the Iodine Atom: While the iodine atom can serve as a useful synthetic handle for cross-coupling reactions, its replacement with other functional groups (e.g., alkynes, small heterocycles) through bioisosteric principles could lead to improved binding interactions or metabolic stability.

Scaffold Hopping and Hybridization: Combining the this compound core with other pharmacophores known to be active against specific targets (e.g., linking it to an indole (B1671886) moiety for anticancer activity) could lead to multi-target agents with enhanced efficacy. researchgate.net

The table below illustrates potential modifications to the this compound scaffold for SAR exploration.

| Modification Site | Rationale for Modification | Potential New Functional Groups |

| Position 5 (Iodine) | Enhance binding affinity, modulate electronics, improve metabolic stability. | Phenyl, Thiophene, Pyrazole, Cyano, Alkynyl |

| Sulfonamide Nitrogen | Improve potency, selectivity, and pharmacokinetic properties. | Alkyl chains, Aryl groups, Heterocyclic rings |

| Position 4 of Pyrimidine | Explore interactions with target protein pockets. | Small alkyl groups, Amino groups, Halogens |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Future applications of AI/ML in this context include:

Virtual Screening and Target Prediction: ML models can screen vast virtual libraries of this compound analogues against predicted biological targets to prioritize compounds for synthesis and testing. nih.gov